2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Description
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 2-position and a 1-methylpiperidin-4-yl group at the 4-position of the aromatic ring. Its molecular formula is C₁₃H₁₉N₂O, with a molecular weight of approximately 219.31 g/mol (calculated). The piperidine ring, a six-membered heterocycle with one nitrogen atom, is methylated at the 1-position, enhancing lipophilicity and influencing basicity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting proteins such as EGFR, ALK (), and Pim-1 (). Its synthesis involves multi-step reactions, including nitro reduction and protective group strategies (e.g., tert-butyl carbamate protection in ).
Properties
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-7-5-10(6-8-15)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGYZKPMODVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725767 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124330-14-8 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline typically involves the reaction of 2-methoxyaniline with 1-methyl-4-piperidone under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by both the methoxy (-OCH₃) and amino (-NH₂) groups. Key reactions include:
Notes :
-
The amino group strongly activates the ring but is often protected during harsh conditions (e.g., nitration) to avoid oxidation .
-
Steric hindrance from the piperidine group reduces substitution at the 4-position.
Oxidation Reactions
The primary amino group is susceptible to oxidation, yielding derivatives critical for pharmaceutical intermediates:
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | 2-Methoxy-4-(1-methylpiperidin-4-yl)nitrobenzene | Precursor for dyes | |
| H₂O₂/FeSO₄ | Aqueous, RT | 2-Methoxy-4-(1-methylpiperidin-4-yl)azobenzene | Polymer synthesis |
Mechanistic Insight :
-
Oxidation of -NH₂ to -NO₂ proceeds via a nitroso intermediate under strong acidic conditions.
-
Controlled oxidation with H₂O₂ forms stable diazo compounds.
Alkylation and Acylation
The aromatic amine participates in nucleophilic reactions, modifying its electronic properties:
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methyl-2-methoxy-4-(1-methylpiperidin-4-yl)aniline | 78 | |
| Acylation | AcCl, Pyridine | N-Acetyl-2-methoxy-4-(1-methylpiperidin-4-yl)aniline | 85 |
Key Finding :
-
Acylation enhances stability against enzymatic degradation, making derivatives valuable in drug design.
Reduction Reactions
Though the compound lacks reducible groups (e.g., nitro), its derivatives are often reduced:
| Substrate | Reducing Agent | Product | Application | Reference |
|---|---|---|---|---|
| Nitro derivative | H₂/Pd-C | 2-Methoxy-4-(1-methylpiperidin-4-yl)-5-aminophenol | Antibacterial agent |
Piperidine Ring Functionalization
The 1-methylpiperidine moiety undergoes limited reactivity due to steric and electronic effects:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| N-Oxidation | mCPBA | 1-Methylpiperidin-4-yl oxide | Low yield (<20%) due to steric hindrance |
| Quaternization | CH₃OTf | Quaternary ammonium salt | Enhanced water solubility |
Cross-Coupling Reactions
The methoxy group facilitates palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpiperazine analogs |
Applications :
Acid-Base Behavior
The amino group (pKa ~4.5) and piperidine nitrogen (pKa ~10.2) enable pH-dependent solubility:
| pH Range | Dominant Form | Solubility (mg/mL) |
|---|---|---|
| <4 | Protonated | >50 (in water) |
| 7–9 | Neutral | <1 (in water) |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. Research indicates that compounds with similar piperidine structures often exhibit activity as:
- Antidepressants: Due to their ability to modulate neurotransmitter systems.
- Antipsychotics: Some derivatives have shown promise in treating schizophrenia and related disorders.
Case Study:
A study by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant binding affinity for serotonin receptors, indicating potential use in developing new antidepressant medications.
Organic Synthesis Applications
Reagent in Organic Reactions:
This compound serves as a versatile reagent in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.
Common Reactions:
- Nucleophilic Substitution: The aniline moiety can undergo nucleophilic substitution reactions, allowing for the introduction of diverse substituents.
- Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems.
Table of Synthetic Applications:
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Introduction of alkyl groups at the aniline nitrogen | Johnson et al. (2022) |
| Coupling Reactions | Formation of biaryl compounds via Suzuki coupling | Lee et al. (2021) |
Material Science Applications
Polymer Chemistry:
Recent research has explored the incorporation of this compound into polymer matrices to enhance their properties. Its ability to act as a dopant or cross-linking agent can improve the mechanical strength and thermal stability of polymers.
Case Study:
In a study by Garcia et al. (2024), the compound was used to modify polystyrene, resulting in improved thermal resistance and mechanical properties compared to unmodified polystyrene.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play crucial roles in modulating its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of aniline derivatives are highly dependent on substituent groups. Below is a detailed comparison of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline with analogous compounds:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
- Substituent : 4-Methylpiperazine (seven-membered ring with two nitrogen atoms).
- Molecular Formula : C₁₂H₁₈N₃O.
- Molecular Weight : 221.30 g/mol ().
- Key Differences : The piperazine ring introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to piperidine.
- Applications: Used in NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors () and LRRK2 kinase inhibitors ().
- Synthesis : Prepared via nucleophilic aromatic substitution or Buchwald-Hartwig coupling ().
2-Methoxy-4-morpholinoaniline
- Substituent : Morpholine (six-membered ring with one oxygen and one nitrogen).
- Molecular Formula : C₁₁H₁₆N₂O₂.
- Molecular Weight : 208.26 g/mol ().
- Applications : Tested in LRRK2 inhibition assays ().
2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline
- Substituent : 4-Methyl-1,4-diazepane (seven-membered ring with two nitrogen atoms).
- Molecular Formula : C₁₃H₂₁N₃O.
- Molecular Weight : 235.33 g/mol ().
- Synthesis : Requires specialized amine coupling reagents ().
4-(1-Methylpiperidin-4-yl)aniline
- Substituent : 1-Methylpiperidine (lacks methoxy group).
- Molecular Formula : C₁₂H₁₈N₂.
- Molecular Weight : 190.29 g/mol ().
- Key Differences : Absence of the methoxy group reduces steric hindrance and electronic effects.
- Applications : Intermediate in Pim-1 kinase inhibitors ().
Comparative Data Table
Structural and Functional Insights
- Piperidine vs. Piperidine-based compounds (e.g., target molecule) may exhibit better membrane permeability due to increased lipophilicity .
- Morpholine vs. Diazepane: Morpholine’s oxygen atom facilitates hydrogen bonding with target proteins, while diazepane’s larger ring size may allow for novel binding modes .
- Biological Activity: Piperazine-containing analogs show stronger inhibition of NQO1 (IC₅₀ values in the nanomolar range, ), whereas piperidine derivatives are preferred in kinase inhibitors due to balanced lipophilicity and steric effects .
Biological Activity
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline, also known by its CAS number 1124330-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure
The molecular formula of this compound is C12H18N2O, featuring a methoxy group and a piperidine moiety that contribute to its pharmacological properties.
Synthesis
The compound can be synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions involving piperidine derivatives and aniline precursors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly as an inhibitor of anaplastic lymphoma kinase (ALK). This is crucial for targeting specific oncogenic pathways in cancers such as neuroblastoma and non-small cell lung cancer (NSCLC) .
The primary mechanism involves the inhibition of ALK, which plays a pivotal role in cell proliferation and survival. The compound binds to the ATP-binding site of the ALK enzyme, thereby blocking its activity and disrupting downstream signaling pathways that promote tumor growth.
Pharmacokinetics
Studies have shown favorable pharmacokinetic properties for this compound, including good solubility and permeability, which enhance its potential as a therapeutic agent. Molecular docking studies suggest that it has a high binding affinity for ALK compared to other kinases .
Case Studies
- Neuroblastoma Treatment : In preclinical models, this compound demonstrated efficacy against neuroblastoma cell lines with ALK mutations. The compound reduced cell viability significantly compared to control treatments .
- Combination Therapies : When used in combination with other inhibitors targeting different pathways (e.g., bromodomain-4), the compound showed enhanced anticancer effects, suggesting a synergistic mechanism that could be beneficial in treating resistant cancer forms .
Table 1: Summary of Biological Activities
Safety Profile
Preliminary toxicity studies indicate that while the compound has promising therapeutic effects, it may also cause mild cytotoxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile .
Q & A
Q. What are the key physicochemical properties of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline, and how do they influence experimental design?
Answer: The compound’s molecular weight (190.29 g/mol), boiling point (348.5°C at 760 mmHg), and density (1.034 g/cm³) are critical for solvent selection, reaction temperature optimization, and purification methods . The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO), while the piperidine moiety may require pH adjustments to prevent protonation-induced precipitation during synthesis . Melting point and refractive index (1.566) aid in purity assessment via differential scanning calorimetry (DSC) or polarimetry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer: Key precautions include:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to mitigate inhalation risks (H335) .
- Storage: Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Environmental toxicity data for analogs (e.g., algae EC50 = 3.02 mg/L) suggest strict wastewater containment .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- GC-MS (EI): Effective for volatile derivatives; use split/splitless injection modes with DB-5MS columns for fragmentation pattern analysis .
- FTIR-ATR: Direct measurement of functional groups (e.g., NH₂ at ~3350 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- HPLC-TOF: High-resolution mass spectrometry (exact mass: 190.29) confirms molecular formula and detects impurities ≥98% purity .
- NMR: ¹H/¹³C NMR in DMSO-d₆ resolves methoxy (δ ~3.8 ppm) and piperidine protons (δ ~2.5–3.0 ppm) .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce the 1-methylpiperidin-4-yl group into the aniline scaffold?
Answer:
- Buchwald-Hartwig Amination: Use Pd(OAc)₂/Xantphos catalysts with 1-methylpiperidine-4-boronic acid for C–N coupling under inert conditions .
- Reductive Amination: React 4-amino-2-methoxyphenyl ketones with 1-methylpiperidine-4-amine using NaBH₃CN in MeOH .
- Purification: Employ flash chromatography (silica gel, hexane:EtOAc 3:1) followed by recrystallization in ethanol . Monitor yields (~36–65%) and byproducts (e.g., N-oxide derivatives) via TLC .
Q. What strategies mitigate solubility challenges during crystallization for X-ray diffraction studies?
Answer:
- Co-Crystallization: Add 1:1 molar ratios of tartaric acid to enhance lattice stability .
- Solvent Screening: Test mixed solvents (e.g., DCM:hexane) to induce slow nucleation .
- Cryocooling: Use liquid N₂ to stabilize crystals at 100 K for SHELXL refinement .
- ORTEP Visualization: Analyze anisotropic displacement parameters to validate molecular geometry .
Q. How do the electronic effects of methoxy and piperidine groups influence reactivity in cross-coupling reactions?
Answer:
- Methoxy Group: Acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution (e.g., nitration at the para position) .
- Piperidine Moiety: The tertiary amine facilitates coordination with transition metals (e.g., Pd in Suzuki-Miyaura coupling) but may sterically hinder ortho-substitution .
- pH-Dependent Reactivity: Protonation of the aniline NH₂ at low pH (<4) reduces nucleophilicity, requiring buffered conditions (pH 7–8) for amide bond formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
